molecular formula C10H11N3 B13333253 2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine

2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13333253
M. Wt: 173.21 g/mol
InChI Key: GOFAKSOWLDCFSO-UHFFFAOYSA-N
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Description

2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylmethylamine with a suitable pyridine derivative under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for more diverse interactions with biological targets compared to simpler heterocycles .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H11N3/c1-2-7(1)5-10-12-8-3-4-11-6-9(8)13-10/h3-4,6-7H,1-2,5H2,(H,12,13)

InChI Key

GOFAKSOWLDCFSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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